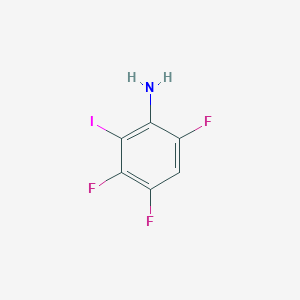

3,4,6-Trifluoro-2-iodoaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,6-trifluoro-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBADBUEJHRKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)I)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Polyhalogenated Anilines in Advanced Chemical Synthesis

Polyhalogenated anilines are a class of aromatic compounds that serve as highly versatile intermediates in organic synthesis. Their utility stems from the presence of multiple halogen substituents on the aniline (B41778) core, which provides several strategic advantages. Aryl amines are foundational components in the synthesis of a vast array of products, including agrochemicals, pharmaceuticals, and materials for organic electronics. rsc.org

The halogen atoms act as reactive handles, allowing for a wide range of chemical transformations. They can be substituted through various cross-coupling reactions or participate in the formation of heterocyclic systems. The type of halogen and its position on the aromatic ring dictate the compound's reactivity, enabling chemists to perform selective modifications. For instance, iodoarenes are particularly useful as synthetic intermediates because the iodine substituent can readily participate in numerous transition metal-catalyzed cross-coupling reactions. nih.gov

Furthermore, the electronic nature of the halogen atoms modifies the properties of the aniline ring and the amino group. These electron-withdrawing groups can influence the acidity (pKa) of the amine, its nucleophilicity, and the regioselectivity of subsequent reactions on the aromatic ring. This modulation of properties is critical in multi-step syntheses where precise control over reactivity is paramount. The synthesis of complex molecules often relies on the strategic installation and subsequent reaction of these halogen atoms, making polyhalogenated anilines indispensable precursors.

Unique Reactivity Profile Conferred by the Trifluoro and Iodo Substituents in Aromatic Systems

The specific arrangement of three fluorine atoms and one iodine atom on the 3,4,6-Trifluoro-2-iodoaniline ring creates a unique and powerful reactivity profile. The substituents work in concert to provide chemists with multiple, distinct reaction pathways for molecular elaboration.

The carbon-iodine (C-I) bond at the 2-position (ortho to the amino group) is the most reactive site for transition-metal-catalyzed cross-coupling reactions. The lower bond strength of the C-I bond compared to other carbon-halogen bonds makes it the preferred site for reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. libretexts.orgorganic-chemistry.org This allows for the selective introduction of a wide variety of carbon-based or heteroatom-based fragments. For example, Sonogashira coupling of 2-iodoanilines with terminal alkynes is a well-established method for synthesizing indole (B1671886) derivatives, a common scaffold in medicinal chemistry. organic-chemistry.orgnih.govresearchgate.net Similarly, reactions with boronic acids (Suzuki) or amines (Buchwald-Hartwig) can build complex biaryl or diarylamine structures, respectively.

The three fluorine atoms significantly influence the molecule's electronic properties. Fluorine is the most electronegative element, and its presence on the aromatic ring makes the ring electron-deficient. This electronic pull can enhance the rate and efficiency of certain coupling reactions. researchgate.net Moreover, the strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. mdpi.com

The combination of these features allows for sequential and site-selective reactions. A typical strategy might involve a palladium-catalyzed cross-coupling reaction at the C-I bond, followed by a nucleophilic aromatic substitution (SNAr) reaction where one of the fluorine atoms is displaced by a suitable nucleophile, a reaction favored on electron-deficient rings. This orthogonal reactivity makes this compound a highly valuable and versatile building block.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1065101-52-1 biosynth.com |

| Molecular Formula | C₆H₃F₃IN biosynth.com |

| Molecular Weight | 272.99 g/mol biosynth.com |

| IUPAC Name | This compound sigmaaldrich.com |

| SMILES | C1=C(C(=C(C(=C1F)F)I)N)F biosynth.com |

| Physical Form | Liquid sigmaaldrich.com |

Note: This data is compiled from publicly available chemical supplier information.

Overview of Academic Research Trajectories for Fluorinated Iodoanilines

Academic and industrial research involving fluorinated iodoanilines is primarily driven by their potential as precursors to complex, high-value molecules, particularly in the life sciences and materials science.

A major research focus is the synthesis of heterocyclic compounds. For instance, 2-iodoaniline (B362364) derivatives are key starting materials for constructing benzothiazoles, which are important structural motifs in many pharmacologically active compounds. acs.orgnih.govresearchgate.netorganic-chemistry.org The general strategy involves the reaction of the iodoaniline with a sulfur source, often leading to cyclization and the formation of the thiazole (B1198619) ring. acs.orgorganic-chemistry.org

Another significant trajectory is the synthesis of novel indole (B1671886) derivatives. The Larock indole synthesis and related palladium-catalyzed cyclizations often utilize substituted 2-iodoanilines to create the intricate indole core found in numerous natural products and pharmaceuticals. nih.gov

Furthermore, research has explored the antimicrobial properties of polyhalogenated anilines. Studies have shown that certain trifluoro-aniline derivatives exhibit potent antibacterial and antibiofilm activity against pathogenic bacteria. mdpi.com For example, compounds like 2-iodo-4-trifluoromethylaniline have demonstrated significant efficacy, highlighting the potential of this class of compounds in developing new anti-infective agents. mdpi.com The unique substitution pattern of 3,4,6-Trifluoro-2-iodoaniline makes it an attractive candidate for inclusion in screening libraries for new drug discovery programs.

Table 2: Key Reaction Types for 2-Iodoaniline Derivatives

| Reaction Type | Reagents/Catalyst | Product Class |

|---|---|---|

| Sonogashira Coupling | Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst, Base organic-chemistry.org | Substituted Indoles, Aryl Alkynes |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester, Pd Catalyst, Base libretexts.org | Biaryl Compounds |

| Benzothiazole Synthesis | Acid Chloride, Lawesson's Reagent, Base acs.orgnih.gov | 2-Substituted Benzothiazoles |

| Benzothiazole Synthesis | Potassium Sulfide, DMSO organic-chemistry.org | 2-Unsubstituted Benzothiazoles |

| Decarboxylative Iodination | (Used for synthesis) I₂, KI, O₂ rsc.org | 2-Iodoanilines |

Synthetic Methodologies for this compound and Related Fluorinated Iodoanilines

The synthesis of polyhalogenated anilines, such as this compound, is a field of significant interest due to their role as versatile building blocks in medicinal chemistry and materials science. The precise arrangement of different halogen atoms on the aniline (B41778) ring presents unique synthetic challenges, requiring careful control of regioselectivity. This article explores the synthetic methodologies for preparing this compound and its analogues, focusing on direct preparation strategies and the synthesis of derivatives.

Applications of 3,4,6 Trifluoro 2 Iodoaniline in Advanced Organic Synthesis

Role as a Key Synthon for Polysubstituted Aromatic and Heteroaromatic Scaffolds

3,4,6-Trifluoro-2-iodoaniline functions as a quintessential synthon, a molecular fragment used to build larger molecules, for creating elaborate aromatic and heteroaromatic structures. nih.gov The term "polysubstituted" refers to aromatic rings bearing multiple functional groups, and this precursor is pre-functionalized with four distinct points of potential reactivity: the amino group, the iodine atom, and the C-H bonds ortho and para to the amino group.

The primary utility of the 2-iodoaniline (B362364) moiety lies in its capacity to undergo transition-metal-catalyzed cross-coupling reactions. The C-I bond is particularly susceptible to oxidative addition to low-valent metal centers (e.g., Palladium(0) or Copper(I)), initiating catalytic cycles such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. These reactions allow for the precise installation of new carbon-carbon and carbon-heteroatom bonds at the 2-position.

Furthermore, the amino group can direct metallation to the adjacent C-H bond (at the 6-position, which is already fluorinated in this specific compound, but the principle applies to other positions in related synthons), or it can participate directly in cyclization and condensation reactions to form nitrogen-containing heterocycles. libretexts.org The fluorine atoms enhance the molecule's utility by modulating its electronic properties, often improving metabolic stability and binding affinity in pharmaceutical applications. dundee.ac.uk This pre-installed fluorine pattern is often difficult to achieve through late-stage fluorination, making synthons like this compound particularly valuable.

Synthesis of Complex N-Heterocycles Incorporating Fluorine and Iodine

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. beilstein-journals.orgnih.gov The use of this compound provides a direct route to N-heterocycles that are decorated with both fluorine and an iodine "handle" for further diversification.

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry. nih.gov Syntheses starting from 2-iodoanilines are among the most powerful methods for constructing substituted indoles. A prominent strategy is the palladium-catalyzed heteroannulation of 2-iodoaniline derivatives with alkynes. acs.org This approach, often referred to as a modified Larock or Cacchi indole synthesis, allows for the rapid assembly of complex indole cores.

Another powerful method is a consecutive four-component reaction starting from an ortho-haloaniline, a terminal alkyne, an iodinating agent like N-iodosuccinimide (NIS), and an alkyl halide. beilstein-journals.org This one-pot synthesis proceeds through a copper-free alkynylation, followed by a base-catalyzed cyclization to form the indole, which is then iodinated at the 3-position and N-alkylated. beilstein-journals.org Utilizing this compound in such reactions would yield highly functionalized indoles, poised for further modification at the iodine-bearing positions.

| Reaction Type | Key Reagents | Product Type | Ref. |

| Palladium-Catalyzed Heteroannulation | Terminal Alkyne, Pd Catalyst | 2-Substituted Indoles | acs.org |

| Four-Component Synthesis | Terminal Alkyne, Base (DBU, KOt-Bu), NIS, Alkyl Halide | 1,2-Disubstituted 3-Iodoindoles | beilstein-journals.org |

Quinolines are another critical class of N-heterocycles with broad pharmacological applications, including antimalarial and anticancer activities. core.ac.ukmdpi.com Several classic methods, such as the Skraup and Friedländer syntheses, use anilines as starting materials. mdpi.comiipseries.org Modern variations often employ metal-catalyzed or acid-catalyzed cycloaddition reactions.

A relevant approach for synthesizing quinoline (B57606) systems from anilines involves their reaction with two carbonyl-containing components or their equivalents, such as vinyl ethers. The Povarov reaction, for instance, is a [4+2] cycloaddition between an aniline (B41778), an aldehyde, and an electron-rich alkene (like a vinyl ether) to produce tetrahydroquinolines, which can be subsequently oxidized to quinolines. The use of a substituted aniline like this compound in these reactions would directly lead to the formation of highly substituted quinoline frameworks.

| Reaction Name | Reactants | Catalyst/Conditions | Product | Ref. |

| Povarov Reaction | Aniline, Aldehyde, Vinyl Ether | Lewis or Brønsted Acid | Tetrahydroquinoline | nih.gov |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Methylene Compound | Base or Acid | Substituted Quinoline | mdpi.com |

| Combes Synthesis | Aniline, 1,3-Diketone | Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline | iipseries.org |

Quinazolines and their dihydro derivatives are prevalent in numerous bioactive compounds. openmedicinalchemistryjournal.com Multicomponent reactions (MCRs) are highly efficient for synthesizing these scaffolds, as they combine three or more reactants in a single operation to build complex products. researchgate.net

A common MCR for 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of an anthranilamide (or isatoic anhydride, which generates it in situ), an aldehyde, and an amine. Alternatively, starting from a 2-aminoarylketone (which can be derived from 2-iodoaniline), a three-component reaction with an aldehyde and an ammonia (B1221849) source (like ammonium (B1175870) acetate) can yield highly substituted quinazolines. acs.orgnih.gov Applying this logic, this compound could be transformed into the corresponding 2-aminobenzophenone (B122507) derivative, which would then serve as the aniline component in these powerful MCRs.

| Reactants | Catalyst/Conditions | Product Type | Ref. |

| 2-Aminobenzophenone, Aldehyde, NH₄OAc | Iodine, EtOH, moderate temp. | Substituted Quinazoline | nih.gov |

| Isatoic Anhydride, Amine, Aldehyde | Gluconic acid aqueous solution | 2,3-Dihydroquinazolin-4(1H)-one | openmedicinalchemistryjournal.com |

The benzimidazole (B57391) ring is a key component of several pharmaceutical agents. nih.gov The most direct synthesis involves the condensation of an o-phenylenediamine (B120857) (o-PDA) with an aldehyde or carboxylic acid. 2-Iodoanilines, such as this compound, are valuable precursors to the required o-PDA intermediates. This can be achieved through a Buchwald-Hartwig amination to install a second amino group, or via a copper-catalyzed domino reaction between an o-haloaniline and a carbodiimide (B86325) to directly form 2-aminobenzimidazoles. acs.org Once the diamine is formed, cyclization with an aldehyde under oxidative conditions or with a carboxylic acid at high temperatures yields the benzimidazole core. nih.gov

| Precursor | Key Transformation | Reagents for Cyclization | Product | Ref. |

| o-Iodoaniline | Cu-catalyzed reaction with carbodiimide | N/A (Direct formation) | 2-Aminobenzimidazole | acs.org |

| o-Phenylenediamine | Condensation | Aldehyde or Carboxylic Acid | 2-Substituted Benzimidazole | nih.gov |

Thiazolines and related sulfur-containing heterocycles are important motifs in natural products and synthetic drugs. nih.gov The Hantzsch thiazole (B1198619) synthesis, the reaction of an α-haloketone with a thioamide, is a classic method for forming the thiazole ring. youtube.com While direct synthesis from an aniline is less common, anilines can be converted into thioamides or other sulfur-containing intermediates. For example, an aniline can be converted to an isothiocyanate, which can then react with various nucleophiles to build sulfur-containing heterocycles. More advanced methods involve cascade reactions; for instance, a protocol for synthesizing thiazolines from thioamides and ethyl 4-bromocrotonate has been developed, showcasing modern approaches to these scaffolds. nih.gov

| Synthesis Name | Common Reactants | Product | Ref. |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Thiazole | youtube.com |

| Cascade Protocol | Thioamide, 4-Bromo-3-ethoxycrotonate | Thiazole derivative | nih.gov |

Precursor for Advanced Fluorinated Building Blocks

The synthesis of novel organic compounds, particularly for the pharmaceutical and agrochemical industries, heavily relies on the use of "building blocks"—small, functionalized molecules that can be assembled into more complex structures. sigmaaldrich.comossila.com Fluorinated building blocks are especially sought after because the inclusion of fluorine can dramatically alter a molecule's properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity. sigmaaldrich.comnih.gov

This compound serves as an exemplary precursor for creating advanced, highly functionalized fluorinated building blocks. Its chemical structure is primed for diversification. The carbon-iodine bond is particularly amenable to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of various organic fragments at the 2-position. Simultaneously, the trifluorinated phenyl ring provides a stable, lipophilic core that is often desirable in bioactive compounds.

Researchers utilize this compound to construct elaborate molecules, including fluorinated nitrogen heterocycles, which are a prominent class of compounds in drug discovery. dundee.ac.ukresearchgate.net For instance, the aniline group can be used as a handle for cyclization reactions to form indole, quinoline, or other heterocyclic systems, where the fluorine atoms modulate the electronic properties and reactivity of the resulting ring system. The synthesis of these complex scaffolds via a building block approach is a cornerstone of modern medicinal chemistry. beilstein-journals.org

Below is a table illustrating the potential transformations of this compound into more advanced building blocks.

| Starting Material | Reaction Type | Potential Product Class | Significance |

| This compound | Suzuki Coupling | 2-Aryl-3,4,6-trifluoroanilines | Synthesis of biaryl compounds |

| This compound | Sonogashira Coupling | 2-Alkynyl-3,4,6-trifluoroanilines | Precursors for fluorinated indoles/quinolines |

| This compound | Buchwald-Hartwig Amination | N-Aryl-3,4,6-trifluoro-2-iodoanilines | Construction of complex diarylamines |

| This compound | Cyclization Reactions | Fluorinated Heterocycles | Core structures in medicinal chemistry |

Development of Ligands and Catalysts Derived from Iodoanilines

Iodoaniline derivatives are not only precursors for structural motifs but also for functional molecules like ligands and catalysts that drive chemical reactions.

Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, where often only one enantiomer is therapeutically active. mdpi.com Chiral hypervalent iodine compounds have emerged as effective metal-free organocatalysts for various asymmetric transformations. researchgate.netacs.org

Iodoanilines are key starting materials for a class of these chiral iodine-based catalysts. A common synthetic strategy involves the protection of the aniline's nitrogen atom, often as a sulfonamide, which reduces its basicity and nucleophilicity. acs.org This is followed by the attachment of a chiral auxiliary. For example, a Mitsunobu reaction can be used to connect the protected amine with a chiral alcohol, such as (S)-methyl lactate, to generate a chiral iodoaniline framework. acs.org

These catalysts have proven effective in promoting reactions like the α-functionalization of ketones. Specifically, they can catalyze the α-oxysulfonylation of ketones with high yields and enantioselectivities up to 83%. acs.org The catalyst, in the presence of an oxidant like m-CPBA, activates the iodine center, which then coordinates with the reactants to facilitate the enantioselective formation of the product.

The table below summarizes the performance of a synthesized chiral iodoaniline-lactate based catalyst in an asymmetric reaction. acs.org

| Substrate (Ketone) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1-Indanone | 2-(Tosyloxy)-1-indanone | 99 | 83 |

| 1-Tetralone | 2-(Tosyloxy)-1-tetralone | 98 | 75 |

| 4'-Methoxypropiophenone | 1-(4-Methoxyphenyl)-2-(tosyloxy)-1-propanone | 95 | 60 |

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, forming two metallacycles. researchgate.netlibretexts.org This rigid coordination geometry confers exceptional thermal stability to the resulting metal complexes, making them robust and highly active catalysts for a variety of chemical transformations. libretexts.orgredalyc.org Pincer complexes based on both precious metals (e.g., palladium, iridium) and earth-abundant metals (e.g., iron, nickel) have been developed. redalyc.orgrsc.org

Aniline derivatives can be incorporated into the structure of pincer ligands, typically forming NNN or NCN-type coordination with the metal center. These complexes are particularly effective in catalyzing cross-coupling reactions, which are fundamental C-C and C-heteroatom bond-forming reactions in organic synthesis. nih.govmdpi.com For example, palladium pincer complexes show high catalytic activity in Suzuki-Miyaura reactions, coupling aryl halides with boronic acids to form biaryl compounds. libretexts.orgnih.gov Some palladium pincer catalysts can achieve turnover numbers as high as 500,000 in Heck coupling reactions. redalyc.org

While the direct synthesis of pincer ligands from this compound is a specialized area, the electronic properties imparted by the fluoro and iodo substituents on the aniline backbone can be used to fine-tune the catalytic activity of the resulting pincer complex. The electron-withdrawing nature of the fluorine atoms can influence the electron density at the metal center, thereby modulating its reactivity and catalytic efficiency.

The following table presents examples of reactions catalyzed by various pincer complexes, illustrating their broad utility in cross-coupling.

| Pincer Complex Type | Metal | Cross-Coupling Reaction | Substrates | Yield (%) | Reference |

| NNN-Pd | Palladium | Suzuki-Miyaura | 4-Bromotoluene + Phenylboronic acid | ~100 | nih.gov |

| PCP-Pd | Palladium | Heck Coupling | Iodobenzene + Methyl acrylate | 100 | redalyc.org |

| POCOP-Ni | Nickel | Suzuki-Miyaura | 4-Bromobenzonitrile + Phenylboronic acid | >97 | mdpi.com |

| CNC-Cu | Copper | Ullmann Coupling | Imidazole + 4-Iodoacetophenone | 90 | mdpi.com |

Computational and Theoretical Studies on 3,4,6 Trifluoro 2 Iodoaniline and Its Transformations

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. youtube.comajchem-a.com For a molecule like 3,4,6-Trifluoro-2-iodoaniline, DFT calculations could provide a deep understanding of its reactivity in various chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or biodehalogenation. researchgate.net

Exploration of Potential Energy Surfaces and Transition States

A key application of DFT is the mapping of potential energy surfaces (PES) for a chemical reaction. The PES is a mathematical landscape that connects the energy of a molecular system to its geometry. By exploring the PES, chemists can identify stable molecules (local minima), short-lived intermediates, and the highest energy point along the reaction pathway, known as the transition state (TS). nih.govnih.gov

For a reaction involving this compound, DFT calculations would be used to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures of reactants, intermediates, transition states, and products.

Characterize Transition States: A transition state is a first-order saddle point on the PES and is characterized by having exactly one imaginary vibrational frequency. nih.gov This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking of the carbon-iodine bond and the formation of a new bond.

Elucidation of Regioselectivity and Stereoselectivity

Many reactions can potentially yield multiple products. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. masterorganicchemistry.comyoutube.com DFT is an invaluable tool for predicting and explaining these selectivities.

In the context of this compound, reactions like electrophilic aromatic substitution could occur at different positions on the aromatic ring. By calculating the activation energies for the transition states leading to each possible regioisomeric product, one could predict the major product. The pathway with the lowest energy barrier would be the most kinetically favored, thus determining the regioselectivity. wustl.edu For example, in the iodination of substituted anilines, the position of iodine introduction is highly dependent on the existing substituents. uky.edu

Role of Substituents in Modulating Reaction Pathways

The substituents on the aniline (B41778) ring—three fluorine atoms and one iodine atom—profoundly influence the molecule's reactivity. uky.edu Fluorine atoms are strongly electron-withdrawing, while the amino group (-NH2) is electron-donating, and the iodine atom can act as a leaving group in coupling reactions.

A systematic DFT study could modulate these reaction pathways by:

Analyzing Electronic Effects: Investigating how the electron-donating amino group and electron-withdrawing fluorine atoms affect the electron distribution in the ring and influence its susceptibility to attack.

Comparing Reaction Barriers: Calculating and comparing the activation energies for a given reaction with different substitution patterns on the aniline ring. For instance, comparing the reactivity of this compound to a simpler molecule like 2-iodoaniline (B362364) would quantify the electronic impact of the fluorine substituents on the reaction pathway. Studies on other fluorinated aromatic compounds have shown that fluorine can significantly alter thermal stability and change reaction pathways. researchgate.netnih.gov

Electronic Structure and Reactivity Descriptors

Beyond reaction mechanisms, DFT provides fundamental insights into a molecule's intrinsic electronic properties, which are directly linked to its reactivity. chemrxiv.org

Analysis of Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. wustl.edu

HOMO: This orbital represents the highest energy level occupied by electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The location of the HOMO density indicates the likely site of electrophilic attack. youtube.comsemanticscholar.org

LUMO: This is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The LUMO's location highlights the probable site for nucleophilic attack. youtube.comsemanticscholar.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. chemrxiv.org

For this compound, a DFT calculation would provide the energies and spatial distributions of these orbitals. It would be expected that the HOMO is largely localized on the aniline ring and the nitrogen atom, while the LUMO might have significant contributions around the carbon-iodine bond, indicating its potential as an electrophilic site for reactions like palladium-catalyzed cross-couplings.

Table 1: Conceptual Reactivity Descriptors from HOMO/LUMO Energies

This interactive table illustrates the types of chemical reactivity descriptors that would be calculated from the HOMO and LUMO energies for this compound. Note: The values presented here are hypothetical and for illustrative purposes only, as specific published data for this molecule is unavailable.

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -5.80 | Energy of the highest occupied molecular orbital. Higher values indicate stronger electron-donating ability. |

| LUMO Energy (ELUMO) | - | -0.50 | Energy of the lowest unoccupied molecular orbital. Lower values indicate stronger electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.30 | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |

| Ionization Potential (I) | -EHOMO | 5.80 | The approximate energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.50 | The approximate energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | 2.65 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |

| Global Softness (S) | 1 / (2η) | 0.189 | The reciprocal of hardness. Soft molecules are more reactive. |

| Electronegativity (χ) | (I + A) / 2 | 3.15 | Measures the ability of the molecule to attract electrons. |

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is uneven, leading to regions that are relatively electron-rich or electron-poor. This distribution can be visualized and quantified.

Mulliken Charge Analysis: This method partitions the total electron density among the atoms in a molecule, assigning a partial charge to each atom. This provides a simplified picture of the charge distribution.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a more sophisticated visualization that plots the electrostatic potential onto the molecule's electron density surface. researchgate.net It provides a color-coded guide to the charge distribution:

Red/Yellow regions indicate negative electrostatic potential, where electron density is high. These areas are attractive to electrophiles. chemrxiv.org

Blue regions represent positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. chemrxiv.org

Green regions are neutral.

For this compound, an MEP map would likely show a negative potential (red) around the electron-rich fluorine atoms and the lone pair of the nitrogen atom. A region of positive potential (blue) might be expected near the hydrogen atoms of the amine group and potentially on the iodine atom, reflecting its ability to act as a leaving group. chemrxiv.org

Prediction and Rational Design of Novel Transformations

Computational and theoretical studies serve as a powerful engine for the prediction and rational design of novel chemical transformations involving this compound. By modeling the electronic structure and energetic landscapes of potential reactions, researchers can move beyond known reactivity patterns and explore uncharted chemical space. This in silico approach allows for the efficient screening of hypothetical reactions and catalysts, prioritizing experimental efforts toward the most promising avenues.

Catalyst Design Principles Based on Computational Insights

While specific computational studies on catalyst design for this compound are not extensively documented, general principles derived from theoretical investigations of related polyhalogenated aromatic compounds can be applied. The unique electronic and steric profile of this compound—characterized by an electron-deficient aromatic ring and two distinct halogen atoms—presents specific challenges and opportunities for catalyst development.

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of catalytic cycles. For transformations involving this compound, key catalyst design principles informed by computational insights would likely focus on:

Ligand Tuning for Optimal Electronic Properties: The electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of the C-I and C-N bonds. Computational studies on similar fluorinated aromatics suggest that catalyst performance, particularly in cross-coupling reactions, is highly sensitive to the electronic properties of the supporting ligands. For instance, in silico modeling can predict how ligands with varying electron-donating or -withdrawing capabilities can modulate the electron density at the metal center. This, in turn, affects the rates of crucial steps such as oxidative addition at the C-I bond and reductive elimination to form the desired product. The table below illustrates hypothetical catalyst design parameters that could be computationally screened.

| Catalyst Parameter | Computational Metric | Desired Effect for this compound Transformations |

| Ligand Donor Strength | Tolman Electronic Parameter (TEP) | Fine-tune the oxidative addition/reductive elimination balance. |

| Ligand Steric Bulk | Cone Angle | Enhance selectivity and prevent catalyst deactivation. |

| Metal Center | d-electron Configuration | Optimize for C-I bond activation over C-F bonds. |

| Solvent Effects | Solvation Free Energy | Stabilize key intermediates and transition states. |

Harnessing Non-Covalent Interactions: The fluorine and iodine substituents on the aniline ring can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, with both the catalyst and incoming reagents. Computational models can quantify the strength and geometric preferences of these interactions, providing a basis for designing catalysts that exploit these forces to enhance substrate binding, orientation, and ultimately, reaction selectivity. For example, a catalyst with a ligand scaffold capable of forming a specific halogen bond with the iodine atom of this compound could pre-organize the substrate in the active site for a subsequent transformation.

Predictive Modeling of Reaction Barriers: A primary application of computational chemistry in catalyst design is the calculation of activation energies for different reaction pathways. By comparing the energy barriers for desired versus undesired reactions, catalysts can be rationally designed to favor the intended transformation. For this compound, this could involve designing a catalyst that selectively activates the C-I bond while leaving the more inert C-F bonds and the N-H bond of the aniline group intact.

Exploration of Unconventional Reaction Pathways

Beyond optimizing known reaction types, computational studies can pioneer the exploration of entirely new and unconventional reaction pathways for this compound. The presence of multiple reactive sites—the C-I bond, the C-F bonds, the N-H bonds, and the aromatic ring itself—offers a rich playground for theoretical exploration.

Photocatalyzed Transformations: The distinct electronic absorption properties of halogenated anilines, which can be predicted using time-dependent DFT (TD-DFT), suggest the feasibility of photocatalyzed reactions. Computational modeling can help identify suitable photosensitizers and predict the outcomes of photoinduced electron transfer or energy transfer processes. For instance, theoretical calculations could explore the possibility of a photocatalytic cycle that initiates the homolytic cleavage of the C-I bond, generating an aryl radical intermediate. This highly reactive species could then participate in a variety of unconventional bond-forming reactions that are inaccessible under thermal conditions. The feasibility of such pathways can be assessed by calculating the energies of the radical intermediates and the transition states for their subsequent reactions.

Enzymatic and Biomimetic Catalysis: While less conventional for synthetic chemistry, computational methods can be used to explore the potential for enzymatic or biomimetic catalysts to effect novel transformations on this compound. For example, docking studies and quantum mechanics/molecular mechanics (QM/MM) calculations could investigate whether specific enzymes, such as dehalogenases or oxygenases, could selectively functionalize the molecule. These in silico experiments can guide the engineering of novel biocatalysts or the design of small-molecule catalysts that mimic the active sites of enzymes. Research into the biodehalogenation of fluorinated anilines has indicated that enzymatic pathways can lead to reactive quinoneimine intermediates, suggesting that controlled biological or biomimetic systems could be designed to harness this reactivity for synthetic purposes.

C-H and N-H Bond Functionalization: Although the C-I bond is the most conventionally reactive site, computational studies can uncover conditions and catalysts for the selective functionalization of the C-H or N-H bonds. By mapping the potential energy surfaces for various C-H and N-H activation pathways (e.g., concerted metalation-deprotonation, oxidative addition), researchers can identify catalysts that might overcome the high activation barriers typically associated with these transformations. The relative acidities of the N-H protons and the different C-H bonds can be calculated to predict the most likely sites for deprotonation, guiding the design of base-mediated functionalization reactions.

The following table summarizes some hypothetical unconventional reaction pathways for this compound that could be explored using computational methods.

| Reaction Type | Computational Approach | Potential Outcome |

| Photocatalytic Radical Cyclization | TD-DFT and Transition State Searching | Synthesis of novel fluorinated heterocycles. |

| Enzymatic Defluorination/Hydroxylation | QM/MM and Molecular Docking | Selective C-F bond functionalization. |

| Directed C-H Activation | DFT analysis of activation barriers | regioselective introduction of new functional groups. |

Through these predictive and exploratory computational studies, the synthetic utility of this compound can be expanded far beyond its current applications, opening doors to new materials, pharmaceuticals, and agrochemicals.

Future Research Directions and Outlook for 3,4,6 Trifluoro 2 Iodoaniline Chemistry

Development of Highly Sustainable and Atom-Economical Methodologies

Future efforts in the chemistry of 3,4,6-Trifluoro-2-iodoaniline will increasingly prioritize the principles of green chemistry, focusing on sustainability and atom economy. acs.org Atom economy, a concept developed to measure the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, will be a central theme. acs.orgrsc.org The goal is to design synthetic routes that minimize waste at the molecular level. acs.org

Key research directions will include:

Catalytic C-H Functionalization: Developing catalytic systems that can directly functionalize the C-H bonds of this compound or its derivatives. This would eliminate the need for pre-functionalized starting materials, reducing the number of synthetic steps and byproducts.

Transition Metal-Free Coupling Reactions: While transition metals are effective catalysts, their use can lead to concerns about cost, toxicity, and contamination of the final product. Research into transition metal-free coupling methods, potentially utilizing hypervalent iodine chemistry, will offer a more sustainable alternative. eurekalert.org This approach enhances the atom economy and reduces reliance on costly catalysts. eurekalert.org

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for reactions involving this compound can offer significant advantages in terms of safety, scalability, and efficiency. Autonomous self-optimizing flow reactors represent a promising advancement for streamlining reaction optimization. nih.gov

Reagentless and Solvent-Free Reactions: Inspired by recent advances, the development of reaction protocols that proceed without bulk solvents or external reagents is a significant goal. For instance, 100% atom-economical iodosulfenylation of alkynes has been achieved using only iodine and disulfides, showcasing a sustainable approach. rsc.org Applying similar principles to reactions with this compound could dramatically reduce waste. rsc.org

Table 1: Comparison of Green Chemistry Metrics for Synthetic Methodologies

| Metric | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Atom Economy | Often low due to stoichiometric reagents and protecting groups. rsc.org | High, maximizing incorporation of reactant atoms into the product. acs.orgrsc.org |

| Catalyst | Often relies on precious or toxic transition metals. | Utilizes earth-abundant metals, organocatalysts, or is catalyst-free. eurekalert.orgacs.org |

| Solvent Usage | High volumes of volatile organic compounds (VOCs). | Use of greener solvents, solvent-free conditions, or flow chemistry. nih.gov |

| Energy Consumption | Often requires high temperatures and long reaction times. | Milder reaction conditions, potentially using photo- or electrochemical activation. eurekalert.org |

| Waste Generation | Significant production of byproducts and waste streams. monash.edu | Minimal waste, with byproducts that are ideally recyclable or benign. eurekalert.org |

Exploration of Novel Reactivity Modes and Catalytic Cycles

The unique arrangement of substituents in this compound provides opportunities for exploring unprecedented reactivity. The interplay between the electron-withdrawing fluorine atoms, the versatile iodine atom, and the directing amino group can be harnessed to develop novel transformations.

Future research will likely focus on:

Dual-Functionality Reactions: Designing reactions where both the iodine and the amine or C-F bonds participate in a concerted or sequential manner. This could lead to the rapid construction of complex heterocyclic scaffolds.

Photoredox and Electrochemical Catalysis: Utilizing visible light or electricity to generate reactive intermediates from this compound. These mild and sustainable methods can unlock new reaction pathways that are inaccessible through traditional thermal methods. eurekalert.org

Novel Catalytic Cycles: The development of new catalytic cycles is crucial for expanding the synthetic utility of this compound. For example, recent research has highlighted iron-catalyzed carboxylation reactions that proceed through an Fe(0)–Fe(I)–Fe(II)–Fe(0) redox sequence. acs.org Exploring similar novel cycles with other earth-abundant metals could lead to efficient and economical transformations.

Palladium-Catalyzed Heteroannulation: Building upon known methods for 2-iodoanilines, the development of highly regioselective palladium-catalyzed heteroannulation reactions with this compound and various alkynes could provide rapid access to complex fluorinated indole (B1671886) scaffolds. acs.orgorgsyn.org

Advanced Applications in Total Synthesis and Materials Science Precursors

The functional group tolerance and predictable reactivity of this compound make it an attractive building block for synthesizing high-value molecules.

Potential future applications include:

Total Synthesis of Bioactive Molecules: The trifluorinated aniline (B41778) motif is present in various biologically active compounds. This compound can serve as a key intermediate in the concise synthesis of complex natural products and pharmaceutical agents. Its utility in late-stage functionalization could also be a significant area of research.

Precursors for Organic Electronics: Fluorinated aromatic compounds are of great interest in materials science due to their unique electronic properties and stability. This compound could be a precursor for the synthesis of novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). acs.org

Liquid Crystal Synthesis: Related compounds like 2,3,4-trifluoroaniline (B1293922) are used as basic materials for the development of new liquid crystal compounds. google.com The specific substitution pattern of this compound could be exploited to synthesize novel liquid crystals with tailored properties.

Integration of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize how chemical reactions are discovered and optimized. preprints.org For a versatile substrate like this compound, these technologies can accelerate the exploration of its chemical space.

Future directions in this domain include:

Predictive Reactivity Models: Developing ML models trained on large datasets of chemical reactions to predict the outcome and yield of new transformations involving this compound. nih.govsciencedaily.com These models can help chemists prioritize experiments and avoid unproductive reaction pathways. rsc.org

AI-Driven Reaction Optimization: Using AI algorithms, such as Bayesian optimization, to efficiently explore the multi-dimensional parameter space of a reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions with a minimal number of experiments. preprints.org

Automated Synthesis Platforms: Integrating ML algorithms with robotic synthesis platforms to create autonomous systems that can discover, optimize, and even scale up new reactions of this compound. nih.govnih.gov This approach allows for high-throughput screening of reaction conditions and can lead to the discovery of entirely new reactivity. nih.gov

Table 2: Potential Impact of AI/ML on this compound Research

| Area of Impact | Description |

|---|---|

| Reaction Discovery | ML models can predict the feasibility of novel reaction combinations, guiding researchers toward unexplored areas of reactivity. nih.govnih.gov |

| Yield Optimization | AI algorithms can rapidly identify optimal reaction conditions, significantly reducing the experimental effort required. preprints.org |

| Pathway Design | AI tools can assist in designing more efficient and sustainable multi-step synthetic routes to complex target molecules. |

| Data Analysis | ML can analyze complex spectral data from high-throughput experiments to quickly assess reaction outcomes. nih.gov |

Synergistic Approaches Combining Experimental and Computational Research

The combination of experimental synthesis and computational chemistry offers a powerful paradigm for understanding and predicting chemical reactivity. This synergy will be vital for unlocking the full potential of this compound.

Key areas for collaborative research include:

Mechanism Elucidation: Using quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways and transition states. These computational insights can explain experimentally observed reactivity and selectivity, and guide the design of more efficient catalysts and reaction conditions.

In Silico Ligand and Catalyst Design: Computationally screening virtual libraries of ligands and catalysts to identify promising candidates for new transformations of this compound. This can significantly reduce the experimental effort required for catalyst development.

Predicting Molecular Properties: Employing computational methods to predict the physical, chemical, and electronic properties of novel molecules derived from this compound. This is particularly relevant for designing new materials with specific functions.

Experimental Validation of Computational Predictions: The success of this synergistic approach relies on a feedback loop where computational predictions are rigorously tested through experiments. mdpi.com Discrepancies between theoretical models and experimental results can lead to refined models and a deeper understanding of the underlying chemistry. mdpi.com

By embracing these future research directions, the scientific community can continue to expand the synthetic utility of this compound, paving the way for innovations in medicine, materials science, and sustainable chemical manufacturing.

Q & A

Q. Basic

- ¹⁹F NMR : Identifies fluorine environments (δ ~ -110 to -160 ppm for aromatic F) and confirms substitution patterns.

- ¹H NMR : Resolves NH₂ protons (δ ~ 5.0–6.0 ppm, broad) and aromatic protons adjacent to iodine/fluorine.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ = 274.92 g/mol).

- Elemental analysis : Validates C, H, N, and halogen composition (±0.3% tolerance) .

How can researchers address contradictory data observed in coupling reactions involving this compound, such as unexpected by-products or variable yields?

Advanced

Contradictions often arise from competing reaction pathways. Methodological solutions include:

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) to suppress β-hydride elimination or protodeiodination.

- Ligand optimization : Bulky ligands (e.g., SPhos) improve oxidative addition of the C–I bond.

- Reaction monitoring : Use TLC or GC-MS to detect intermediates and adjust reaction time/temperature dynamically .

What role do the fluorine substituents play in the electronic properties of this compound, and how does this influence its reactivity in nucleophilic aromatic substitution?

Advanced

The fluorine atoms exert strong electron-withdrawing effects via inductive and resonance mechanisms:

- Activation : Fluorine deactivates the aromatic ring, making it more electrophilic and accelerating nucleophilic substitution at the iodine site.

- Steric effects : Ortho-fluorine groups hinder approach of bulky nucleophiles, favoring para-substitution in cross-coupling reactions.

- Directing effects : Fluorine’s meta-directing nature can be overridden by the amine group, which directs substitution to the ortho position .

What are the recommended storage conditions to maintain the stability of this compound, and how can decomposition be monitored?

Q. Basic

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber glass vials to prevent photodegradation.

- Decomposition monitoring : Periodic ¹⁹F NMR analysis detects hydrolyzed by-products (e.g., loss of NH₂ or F⁻ ions).

- Purity checks : Use HPLC with UV detection (λ = 254 nm) to track degradation over time .

How can computational chemistry be utilized to predict the reactivity and regioselectivity of this compound in complex organic transformations?

Q. Advanced

- DFT calculations : Model transition states to predict activation barriers for cross-coupling or substitution reactions.

- Electrostatic potential maps : Visualize electron-deficient regions (C–I bond) to rationalize nucleophilic attack sites.

- Solvent effects : Use COSMO-RS models to simulate solvent polarity’s impact on reaction pathways .

What strategies can mitigate challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Q. Advanced

- Flow chemistry : Continuous flow systems improve heat transfer and reduce side reactions in iodination steps.

- Catalyst immobilization : Heterogeneous catalysts (e.g., Pd/C) enhance recyclability and reduce metal leaching.

- In-situ monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to optimize reaction parameters dynamically .

How does the iodine substituent in this compound influence its utility in photoactive materials research?

Advanced

The heavy atom effect of iodine enhances spin-orbit coupling, making the compound a candidate for:

- Photosensitizers : Utilized in triplet-triplet annihilation upconversion (TTA-UC) systems.

- OLEDs : Acts as a hole-transporting material due to its electron-deficient aromatic core.

- Photocatalysis : Participates in C–X bond activation under visible light irradiation .

What are the common impurities in this compound synthesis, and how can they be quantified?

Q. Basic

- Di-iodinated by-products : Arise from excess iodinating agents; detect via HPLC-MS.

- Dehalogenated residues : Monitor using ICP-MS for free iodide ions.

- Oxidative degradation : Track via FT-IR (C–I bond stretch ~500 cm⁻¹) .

How can researchers reconcile conflicting crystallographic data for derivatives of this compound?

Q. Advanced

- Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion artifacts.

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., F⋯H or I⋯H contacts) across studies.

- DFT-assisted refinement : Use computational models to resolve disordered regions in crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.